
4-ブロモピリジン-2-カルボニトリル
概要
説明
Synthesis Analysis
The synthesis of 4-Bromopyridine-2-carbonitrile and its derivatives involves various chemical processes. One method involves the self-condensation of 4-bromopyridine at different temperatures and in the presence of methyl iodide, leading to the formation of a water-soluble, conjugated polymer poly(4-bromopyridine) with a complex structure discussed in light of detailed spectroscopic analysis (Feast & Tsibouklis, 1994). Another approach for the synthesis of 2,4-disubstituted pyridines involves using 2-bromo-4-iodopyridine, synthesized from 2-bromopyridine via 'halogen dance', as a key building block for further reactions (Duan, Li, Li, & Huang, 2004).
Molecular Structure Analysis
The molecular structure of 4-Bromopyridine-2-carbonitrile derivatives has been elucidated through various spectroscopic methods, including X-ray crystallography. These studies reveal the unique structural features and the potential for forming hydrogen and halogen bonds, contributing to the stability and reactivity of these compounds (Monroe & Turnbull, 2019).
Chemical Reactions and Properties
4-Bromopyridine-2-carbonitrile participates in various chemical reactions, including the Suzuki cross-coupling reaction, which is regioselective and yields 4-bromo-2-carbon substituted pyridines under palladium catalysis (Sicre, Alonso-Gómez, & Cid, 2006). Its derivatives exhibit diverse reactivity, enabling the synthesis of complex heterocyclic structures with potential biological activity.
科学的研究の応用
ビピリジン誘導体の合成
4-ブロモピリジン-2-カルボニトリルは、ビピリジンおよび関連化合物の合成のための出発物質または前駆体として使用されます . これらの化合物は、生物活性分子、触媒用リガンド、光増感剤、ビオロゲン、超分子構造など、さまざまな用途で使用される貴重な物質です .
化学反応における触媒
4-ブロモピリジン-2-カルボニトリルから合成されたビピリジン化合物は、金属中心と強く配位します . この特性は、これらの化合物が触媒として機能するさまざまな化学反応で利用されます .
光増感剤
4-ブロモピリジン-2-カルボニトリルから合成できるビピリジン誘導体は、光増感剤として使用されます . 光増感剤は、光にさらされると光化学反応を促進する物質です .
ビオロゲン
ビオロゲンは、エレクトロクロミックデバイス、除草剤、抗菌剤など、さまざまな用途で使用される化合物のファミリーです . 4-ブロモピリジン-2-カルボニトリルは、ビオロゲン誘導体の合成に使用できます .
超分子構造
4-ブロモピリジン-2-カルボニトリルは、超分子構造の構築における主要な構成要素であるビピリジン誘導体の合成に使用されます . これらの構造は、分子認識、触媒作用、材料科学などの分野で応用されています
Safety and Hazards
作用機序
Target of Action
4-Bromopyridine-2-carbonitrile is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of 4-Bromopyridine-2-carbonitrile are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Bromopyridine-2-carbonitrile interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-Bromopyridine-2-carbonitrile . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The primary result of the action of 4-Bromopyridine-2-carbonitrile is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 4-Bromopyridine-2-carbonitrile is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, benefits from mild and functional group tolerant reaction conditions . The stability of the organoboron reagents and their rapid transmetalation with palladium (II) complexes also play a crucial role .
特性
IUPAC Name |
4-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXDCTUSFIKLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351205 | |
| Record name | 4-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62150-45-2 | |
| Record name | 4-Bromo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62150-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)

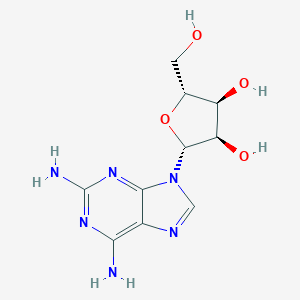


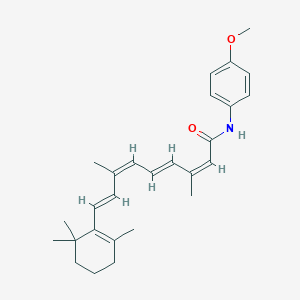
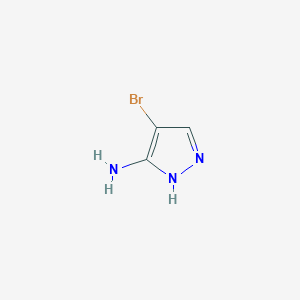
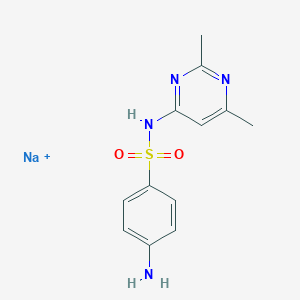


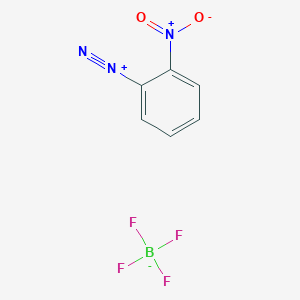

![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)